molecular formula C18H27N3O2 B13916988 Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate

Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate

Cat. No.: B13916988
M. Wt: 317.4 g/mol
InChI Key: XQOKDUFYCNVJPB-UHFFFAOYSA-N
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Description

Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the trans-4-aminocyclohexyl group and the benzyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,19H2

InChI Key

XQOKDUFYCNVJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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